![molecular formula C19H22N2O4S B4430084 4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, amide formation, or reactions utilizing morpholine as a key reagent. For instance, the synthesis of related compounds has been achieved through interaction with morpholine in the presence of a hydrogen chloride acceptor, indicating a common pathway for incorporating the morpholinylsulfonyl moiety into benzamides (Donskaya et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives reveals diverse conformations. For example, crystal structure studies show that related molecules exhibit distinct conformations stabilized by intra- and intermolecular hydrogen bonding, indicative of the structural versatility of benzamide compounds (Huai‐Lin Pang et al., 2006).
Chemical Reactions and Properties
Benzamides, including those with morpholinylsulfonyl groups, participate in various chemical reactions, leading to the synthesis of compounds with significant biological activities. For instance, the interaction of benzamide derivatives with different reagents can lead to the formation of compounds with potential as MAO inhibitors, demonstrating the chemical reactivity and potential pharmacological relevance of this class of compounds (Donskaya et al., 2004).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. Although specific data on 4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide are not available, related compounds show varied physical properties based on their substituents and molecular conformations, affecting their application in medicinal chemistry (Huai‐Lin Pang et al., 2006).
Chemical Properties Analysis
The chemical properties of benzamides, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and potential for hydrogen bonding, can be inferred from studies on similar molecules. These properties are crucial for understanding the biological activities of benzamide derivatives and their interactions with biological targets (Donskaya et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethyl-N-(3-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-15-6-8-16(9-7-15)19(22)20-17-4-3-5-18(14-17)26(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYLMLADAAVZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[2-(1,3-thiazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B4430014.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)
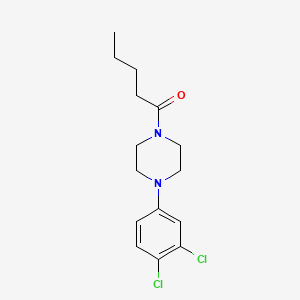

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)

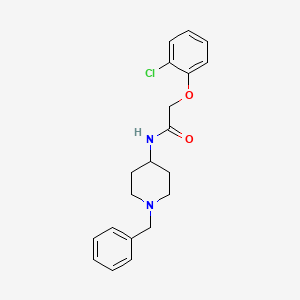
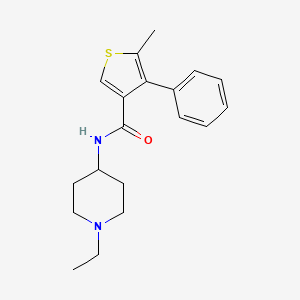
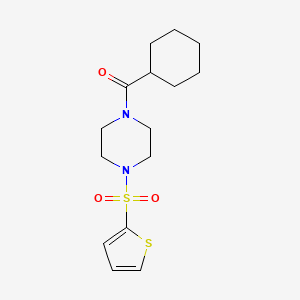
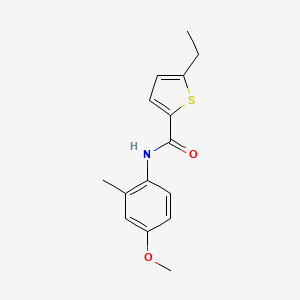
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)
![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)